molecular formula C8H16ClNO2 B2365193 cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 133567-10-9

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2365193
CAS No.: 133567-10-9
M. Wt: 193.67 g/mol
InChI Key: LIBNHIYBEVBSKI-HHQFNNIRSA-N
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Description

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized in large quantities using optimized reaction conditions and purification techniques to meet the demands of various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride include other piperidine derivatives such as:

  • Methyl 3-methylpiperidine-4-carboxylate
  • cis-3-Methylpiperidine-4-carboxylate
  • Piperidine-4-carboxylate derivatives

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

133567-10-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (3S,4S)-3-methylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

LIBNHIYBEVBSKI-HHQFNNIRSA-N

SMILES

CC1CNCCC1C(=O)OC.Cl

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1C(=O)OC.Cl

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl

solubility

not available

Origin of Product

United States

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